molecular formula C14H15Cl3N2O2 B3977902 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol

Cat. No. B3977902
M. Wt: 349.6 g/mol
InChI Key: DUVGDCWOSNVLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol, also known as triclopyr, is a synthetic organic compound that belongs to the family of pyridine carboxylic acids. It is widely used as a herbicide to control broadleaf weeds and woody plants in forests, grasslands, and non-crop areas. Triclopyr has been found to be effective against many invasive plant species and has been used in the restoration of natural habitats. In addition to its use as a herbicide, triclopyr has also been studied for its potential applications in scientific research.

Mechanism of Action

Triclopyr works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This leads to a disruption of the normal metabolic processes in the plant, ultimately resulting in its death. Triclopyr is selective in its action, targeting only broadleaf weeds and woody plants, while leaving grasses and other non-target species unharmed.
Biochemical and Physiological Effects:
Triclopyr has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit cell division and elongation, disrupt membrane function, and alter the levels of various plant hormones. Triclopyr has also been found to induce the production of reactive oxygen species (ROS) in plants, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

Triclopyr has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, and its mode of action is well understood. Triclopyr is also highly selective in its action, allowing researchers to target specific plant species without affecting non-target species. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol also has some limitations. It is highly toxic and must be handled with care, and its effects on plant growth and development can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce its environmental impact. Another area of interest is the investigation of the effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol on non-target species, including insects, birds, and mammals. Finally, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol may have potential applications in the development of new herbicides and other plant growth regulators.

Scientific Research Applications

Triclopyr has been studied for its potential applications in scientific research, particularly in the field of plant physiology. It has been found to be a useful tool for studying the role of auxin in plant growth and development. Auxin is a plant hormone that regulates various aspects of plant growth, including cell elongation, root formation, and fruit development. Triclopyr acts as an auxin mimic and can be used to manipulate the levels of auxin in plant tissues. This allows researchers to study the effects of auxin on plant growth and development.

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl3N2O2/c1-8-3-9(2)19(18-8)6-11(20)7-21-14-12(16)4-10(15)5-13(14)17/h3-5,11,20H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVGDCWOSNVLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=C(C=C(C=C2Cl)Cl)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol

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